6-Bromo-2-chloro-1,8-naphthyridine
Overview
Description
6-Bromo-2-chloro-1,8-naphthyridine is a halogenated naphthyridine, a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. The presence of bromine and chlorine atoms on the naphthyridine core suggests that this compound could be reactive and serve as an intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been explored in several studies. For instance, a method for synthesizing tetrahydro-[2,7]-naphthyridine derivatives via reductive amination of Schiff's bases has been described, which involves lithiation, formylation, and removal of protecting groups . Although this method does not directly pertain to 6-Bromo-2-chloro-1,8-naphthyridine, it provides insight into the synthetic strategies that could be adapted for its synthesis, such as the use of lithiation and functional group transformations.
Molecular Structure Analysis
The molecular structure of naphthyridines is characterized by a fused ring system that can influence the reactivity and interaction of the compound with various reagents. The halogen atoms on the 6-Bromo-2-chloro-1,8-naphthyridine molecule are likely to affect its electronic properties and could facilitate nucleophilic substitution reactions .
Chemical Reactions Analysis
Naphthyridines can undergo a variety of chemical reactions. For example, the reaction of bromo(chloro)-naphthyridines with potassium amide in liquid ammonia has been studied, revealing the formation of didehydro-naphthyridine and amino-naphthyridine derivatives through nucleophilic substitution and addition reactions . These findings suggest that 6-Bromo-2-chloro-1,8-naphthyridine could also participate in similar reactions, potentially leading to the formation of amino derivatives or other heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-chloro-1,8-naphthyridine can be inferred from related compounds. For instance, 2-Chloro-3-formyl-1,8-naphthyridine has been synthesized and characterized, with its structure confirmed by spectral and physical data . The halogen substituents on the naphthyridine core are expected to influence the compound's boiling point, melting point, solubility, and stability. Additionally, the presence of halogens could impart antibacterial activity, as seen in some naphthyridine derivatives .
Scientific Research Applications
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Pharmaceutical Intermediates
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Synthesis of Complex Molecular Architectures
- Field : Organic Chemistry
- Application : 1,8-naphthyridines are used in the synthesis of complex molecular architectures, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
- Method : The methods involve various chemical reactions, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .
- Results : The results include the successful synthesis of complex molecular architectures, which have wide applications in medicinal chemistry and chemical biology .
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Biological Activities
- Field : Medicinal Chemistry
- Application : 1,5-naphthyridines, a class of compounds that includes 1,8-naphthyridines, exhibit a great variety of biological activities .
- Results : The outcomes would also depend on the specific biological activity. These compounds have shown promise in various areas of medicinal chemistry .
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Light-Emitting Diodes and Solar Cells
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Molecular Sensors
- Field : Chemical Biology
- Application : 1,8-naphthyridines are used in the development of molecular sensors .
- Results : The results include the successful development of molecular sensors, which have wide applications in various fields such as environmental monitoring, medical diagnostics, and industrial process control .
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Self-Assembly Host–Guest Systems
- Field : Supramolecular Chemistry
- Application : 1,8-naphthyridines are used in the development of self-assembly host–guest systems .
- Results : The results include the successful development of self-assembly host–guest systems, which have wide applications in various fields such as nanotechnology, materials science, and drug delivery .
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Anticancer Properties
- Field : Medicinal Chemistry
- Application : Some 1,6-naphthyridines, a class of compounds that includes 1,8-naphthyridines, have been found to have anticancer properties .
- Results : The outcomes would also depend on the specific anticancer activity. These compounds have shown promise in various areas of medicinal chemistry .
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Anti-Human Immunodeficiency Virus (HIV) Properties
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Antimicrobial Properties
Safety And Hazards
properties
IUPAC Name |
6-bromo-2-chloro-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSBJEOTLVRREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649724 | |
Record name | 6-Bromo-2-chloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-1,8-naphthyridine | |
CAS RN |
902837-40-5 | |
Record name | 6-Bromo-2-chloro-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-chloro-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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